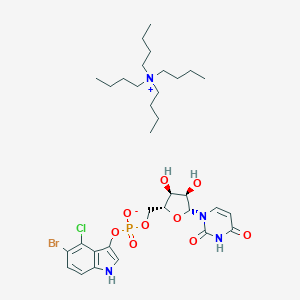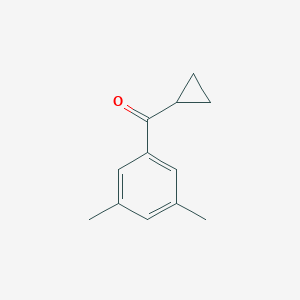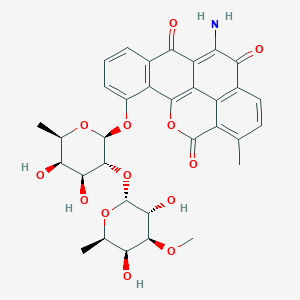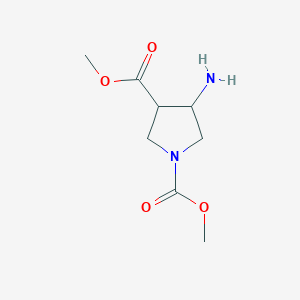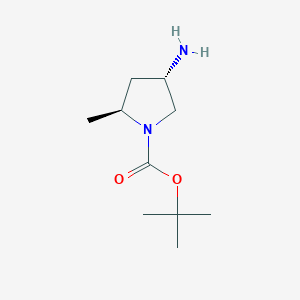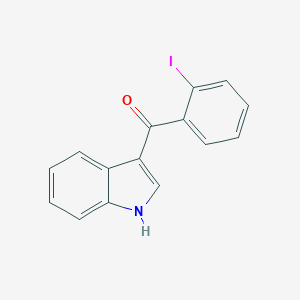
1H-indol-3-yl-(2-iodophenyl)methanone
Descripción general
Descripción
“1H-indol-3-yl-(2-iodophenyl)methanone” is a synthetic compound . It is also known as AM-694 and is categorized under synthetic cannabinoids . It has a strong biological activity .
Synthesis Analysis
The compound has been synthesized from indole. The Friedel Crafts acylation catalyzed by AlCl3 happened in the 3-position of the indole. The benzenesulfonyl chloride was used to protect the 1-position of the indole. This method could avoid the high anhydrous and anaerobic requirements when protected by RMgX reagent. Then, further deprotection, N-alkylation, ester hydrolysis, and in the 1-position of the indole methylsulfonyl esterification were carried out. Finally, the compound AM-694 was obtained through tetrabutylammonium fluoride .Molecular Structure Analysis
The molecular formula of the compound is C20H19FINO . The molecular weight is 435.2738 g/mol . The structure of the compound includes an indole ring attached to a 2-iodophenyl group via a methanone linkage .Chemical Reactions Analysis
The compound has been involved in the regiospecific 5-exo intramolecular Mizoroki–Heck reaction . This reaction is a catalytic model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.2738 g/mol . It is part of the synthetic cannabinoids group .Aplicaciones Científicas De Investigación
Synthetic Cannabinoid Precursor
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (CAS 895152-66-6): serves as an analytical reference standard and precursor in the synthesis of synthetic cannabinoids. Notable derivatives include:
Organic Synthesis
Three-Component Reaction: A clean, one-pot synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved by reacting phthalaldehydic acid, primary amine, and 1H-indole in water. This catalyst-free approach offers advantages in terms of simplicity and ease of handling .
Coordination Polymers
Cobalt and Nickel Complexes: While not directly related to the compound, its iodophenyl group could serve as a ligand in coordination chemistry. Researchers have synthesized cobalt and nickel coordination polymers containing 1,3-di(1H-indol-3-yl)isoindolin-1-one ligands, leading to intriguing structural motifs .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target cannabinoid receptors and interleukin-2 .
Mode of Action
It is known to undergo a regiospecific 5-exo intramolecular mizoroki–heck reaction . This reaction is a model for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .
Biochemical Pathways
The compound is involved in the mizoroki–heck reaction, which is a key process in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The Mizoroki–Heck reaction involving 1H-Indol-3-yl-(2-iodophenyl)methanone produces a conjugated cyclic compound . This can be easily detected and quantified by UV-vis spectroscopy .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1H-Indol-3-yl-(2-iodophenyl)methanone. For instance, the Mizoroki–Heck reaction it undergoes is performed in an aqueous medium . .
Propiedades
IUPAC Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRHWNHHBEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



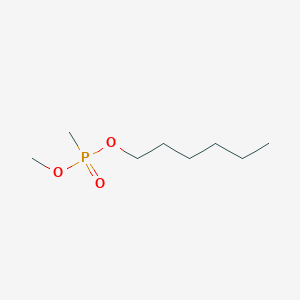
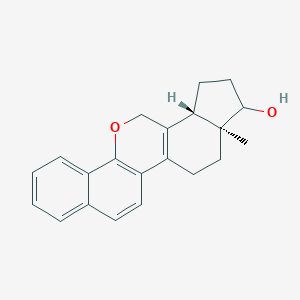
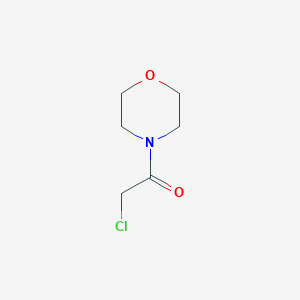
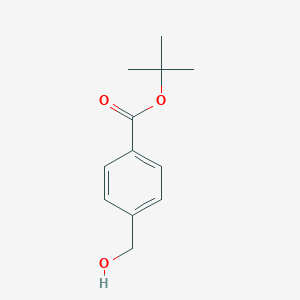
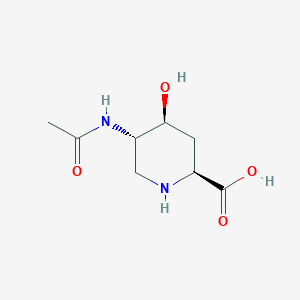
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
